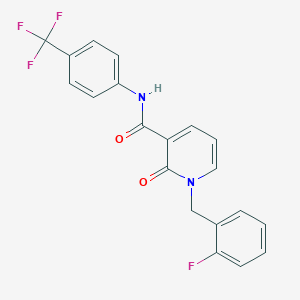![molecular formula C12H21NO5 B2733622 4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid CAS No. 2094125-23-0](/img/structure/B2733622.png)
4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid is a chemical compound with a molecular structure that features both a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. This compound is of interest due to its stability and reactivity under various chemical conditions, making it a useful building block in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid typically involves the protection of an amino group with a Boc group, followed by the introduction of the oxane and carboxylic acid functionalities. Standard reagents and conditions include Boc anhydride in the presence of a base like triethylamine, and the subsequent functionalization of the oxane ring.
Industrial Production Methods: On an industrial scale, the compound is produced using similar synthetic strategies but with optimization for yield and purity. Continuous flow reactors and automated systems may be employed to streamline the process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation at specific sites, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the oxane ring, modifying its chemical structure.
Substitution: Substitution reactions involve replacing one functional group with another, often under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminium hydride or sodium borohydride.
Substitution: Reagents such as hydrochloric acid or sodium hydroxide are used, depending on the desired product.
Major Products: The major products from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid finds application in several areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Biology: In biological research, the compound is used to study metabolic pathways and enzyme interactions.
Medicine: The compound's derivatives are explored for potential therapeutic uses, including drug development.
Industry: Beyond pharmaceuticals, it is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid exerts its effects involves its ability to undergo various chemical transformations. These transformations are mediated by the molecular targets and pathways that interact with its functional groups, influencing its reactivity and stability. Key molecular targets include enzymes and receptors that recognize the Boc group and carboxylic acid functionality, triggering specific biochemical responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds:
4-{[(Methoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid: Lacks the tert-butyl group, making it less sterically hindered.
4-{[(Ethoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid: Similar in structure but with different solubility and reactivity profiles.
Uniqueness:
Steric Hindrance: The tert-butyl group provides significant steric hindrance, impacting the compound's reactivity and stability.
Chemical Stability: The Boc group offers protection under a wide range of conditions, making the compound highly stable and versatile.
List of Similar Compounds
4-{[(Methoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid
4-{[(Ethoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid
4-{[(Isopropoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid
4-{[(Phenoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid
Eigenschaften
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8-5-6-17-12(4,7-8)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLGNHPBGOFMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B2733540.png)
![1-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2733544.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2733545.png)
![4-fluoro-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2733546.png)
![Ethyl 4-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2733547.png)
![2-[(Oxan-3-yl)methoxy]pyridine](/img/structure/B2733549.png)

![N-{[4-(5-oxo-1,4-diazepane-1-carbonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2733551.png)



![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2733557.png)
![N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2733559.png)
![2,6-difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2733560.png)
